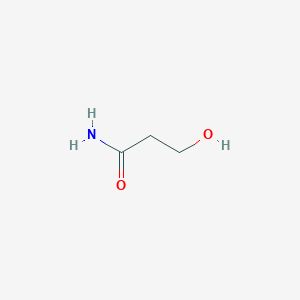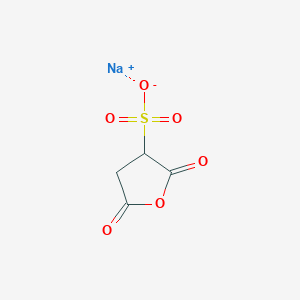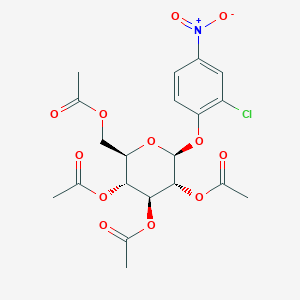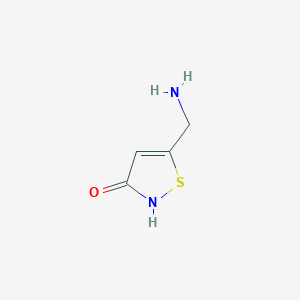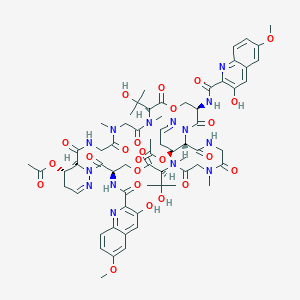
2-Amino-3-(hydroxyamino)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds like 2-amino-3-([15N]-methylamino)propanoic acid involves starting from α-acetamidoacrylic acid and [15N]-methylamine, with enantioselective hydrolysis yielding specific isomers (Hu & Ziffer, 1990). Another synthesis approach for racemic 2-amino-3-(heteroaryl)propanoic acids, emphasizing furan or thiophene nuclei, uses zinc dust and formic acid reduction methods (Kitagawa et al., 2004).
Molecular Structure Analysis
Molecular structure investigations are pivotal for understanding the interactions and potential functionality of 2-Amino-3-(hydroxyamino)propanoic acid. For closely related compounds, X-ray crystallography and NMR spectroscopy are often used to elucidate their configurations, showcasing the complexity and diversity of these molecules' structures (Liang & Datta, 2005).
Chemical Reactions and Properties
2-Amino-3-(hydroxyamino)propanoic acid and its analogs participate in various chemical reactions, highlighting their reactivity and potential as intermediates in synthesis pathways. For instance, catalytic oxidation of secondary amines to N-hydroxyamino acids showcases a method for converting amines to amino acids, emphasizing the compound's versatility (Murahashi & Shiota, 1987).
Applications De Recherche Scientifique
Neurological Research
BMAA is studied for its potential link to neurodegenerative diseases. For instance, Duncan et al. (1992) explored its bioavailability in primates, indicating its high oral absorption, which is significant for understanding its potential impact on neurological conditions (Duncan et al., 1992).
Synthetic Chemistry
The compound is also a subject of interest in synthetic chemistry. Hu and Ziffer (1990) described its synthesis and optical resolution, providing a foundation for further chemical and pharmacological studies (Hu & Ziffer, 1990).
Computational Peptidology
Flores-Holguín et al. (2019) utilized conceptual density functional theory to study the molecular properties of antifungal tripeptides, which include derivatives of 2-Amino-3-(hydroxyamino)propanoic acid. This research is crucial for drug design and understanding the bioactivity of these compounds (Flores-Holguín et al., 2019).
Catalyst Research
Buitrago et al. (2012) explored the use of amino acid-based ligands, including derivatives of BMAA, in asymmetric transfer hydrogenation. This has implications for pharmaceutical synthesis and industrial chemistry (Buitrago et al., 2012).
Pharmacokinetics and Blood-Brain Barrier Permeability
Duncan et al. (1991) studied the pharmacokinetics and blood-brain barrier permeability of BMAA in rats. This research is essential for understanding the potential neurological effects of BMAA (Duncan et al., 1991).
Development of Chelating Agents
Dobosz et al. (1998) investigated the transformation of the amino group of alanine into oxime and the carboxylic group into a hydroxamic function, creating a more potent chelating agent for metal ions than alanine itself or its analogues (Dobosz et al., 1998).
Propriétés
IUPAC Name |
2-amino-3-(hydroxyamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOGXGRPDRQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(hydroxyamino)propanoic acid | |
CAS RN |
17136-56-0 | |
| Record name | NSC159165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





